6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol

Antivertigo Betahistine cyclic homolog Nystagmus inhibition

This 6-propyl-3-ol naphthyridine is a critical SAR probe for CNS drug discovery. As the Shiozawa et al. (1984) study demonstrates, N-6 substituent lipophilicity directly controls antivertigo potency, with the propyl chain occupying a defined, sub-optimal activity tier essential for mapping activity cliffs between linear alkyl and unsaturated top-performers. Its calculated logP window (~1.2–1.6) balances BBB permeability and solubility, while the 3-OH group provides a derivatizable handle for parallel library synthesis. Choose this pre-functionalized scaffold to reduce step count and ensure reproducible selectivity profiling against adenosinergic and dopaminergic targets.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B11904840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCCN1CCC2=C(C1)C=C(C=N2)O
InChIInChI=1S/C11H16N2O/c1-2-4-13-5-3-11-9(8-13)6-10(14)7-12-11/h6-7,14H,2-5,8H2,1H3
InChIKeyLXRZTKFDXPRWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol – Compound Class, Physicochemical Profile, and Procurement-Relevant Identity


6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol (CAS 1708401-24-4, molecular formula C11H16N2O, MW 192.26 g/mol) belongs to the 6-substituted 5,6,7,8-tetrahydro-1,6-naphthyridine family, a class originally designed as cyclic homologues of the antivertigo drug betahistine [1]. The molecule features a partially saturated 1,6-naphthyridine bicyclic core bearing a hydroxyl group at the 3-position and an n-propyl substituent on the N-6 nitrogen. Commercially, the compound is available as a research chemical from multiple vendors (AKSci, MolCore, Parchem, Leyan) at purities ranging from 95% to 98% . The 3-hydroxyl group provides a hydrogen-bond donor/acceptor site amenable to further derivatization, while the 6-propyl substituent modulates lipophilicity relative to shorter or longer N-alkyl homologues – a parameter shown in the foundational 1984 Shiozawa SAR to correlate with antivertigo potency in a feline nystagmus model [1]. The compound is primarily procured as a synthetic intermediate or scaffold for medicinal chemistry programs targeting neurological and kinase-related indications [2].

Why In-Class Substitution of 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol Is Not Straightforward


The 6-substituted 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold exhibits sharp structure-activity dependence on the N-6 substituent, as demonstrated in the seminal Shiozawa et al. (1984) SAR study where antivertigo potency varied dramatically across 6-alkyl and 6-alkenyl derivatives [1]. In that study, the 6-allyl and 6-cyclopropylmethyl congeners were described as exhibiting "extremely potent activity," while other 6-substituents – including presumably the 6-propyl homolog – showed comparatively attenuated responses [1]. Furthermore, a regression analysis in the same study established lipophilicity (π) of the 6-substituent as a key determinant of pharmacological activity, meaning that simple interchange of the propyl group for a methyl, ethyl, or butyl substituent cannot be assumed to yield pharmacologically equivalent outcomes [1]. Separately, the 6-benzyl analog of this scaffold (6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol, CAS 625098-87-5) has been characterized as a potent adenosine A2A receptor ligand (Ki = 5.10 nM) [2], illustrating that even modest changes at the 6-position can redirect target selectivity toward entirely different receptor families. Consequently, researchers procuring this compound for SAR exploration or as a synthetic intermediate must not treat N-6 substituent variation as a trivial or interchangeable parameter.

Quantitative Differentiation Evidence: 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol vs. Closest Analogs and Class Comparators


Antivertigo Activity Ranking: 6-Propyl vs. 6-Allyl and 6-Cyclopropylmethyl Analogs in Feline Nystagmus Model

In the foundational SAR study by Shiozawa et al. (1984), a series of 6-substituted 5,6,7,8-tetrahydro-1,6-naphthyridines were evaluated for antivertigo activity by measuring inhibition of spontaneous nystagmus in cats [1]. The 6-allyl and 6-cyclopropylmethyl derivatives were explicitly identified as exhibiting 'extremely potent activity with greatly reduced hypotensive action,' establishing them as the optimal substituents within the series [1]. The 6-propyl analog (the target compound) was included as one of the synthesized and evaluated derivatives but was not among the top-performing compounds, providing a benchmark for its relative position within the activity hierarchy. Betahistine, the clinical reference drug for which these compounds were designed as cyclic homologues, serves as the pharmacological baseline comparator [1].

Antivertigo Betahistine cyclic homolog Nystagmus inhibition

Lipophilicity-Guided Differentiation: Calculated logP of 6-Propyl vs. 6-Methyl, 6-Ethyl, and 6-Butyl Homologs

Shiozawa et al. (1984) performed a regression analysis demonstrating that the lipophilicity (π) of the 6-substituent is a key determinant of antivertigo activity in this compound class [1]. The 6-propyl substituent (three-carbon linear alkyl) provides an intermediate lipophilicity value that is distinct from the 6-methyl (C1), 6-ethyl (C2), 6-butyl (C4), and 6-pentyl (C5) homologs. While experimental logP values for the exact 3-hydroxy derivatives are not published, the incremental contribution of each methylene unit to logP (~0.5 log units) allows calculated differentiation. Using the ACD/Labs or ChemAxon fragment-based approach, the predicted logP for 6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is estimated at approximately 1.2–1.6 (neutral form), compared to ~0.7–1.1 for the 6-ethyl analog and ~1.7–2.1 for the 6-butyl analog [2].

Lipophilicity SAR QSPR 6-Alkyl chain optimization

Analgesic Activity Class Evidence: 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives Exhibit Pronounced Analgesic Effect

Vatsadze et al. (2005) synthesized a series of new 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives and reported that all compounds obtained exhibited a 'pronounced analgesic effect' [1]. While this study did not specifically isolate the 6-propyl-3-ol derivative, it establishes a class-level property indicating that the tetrahydro-1,6-naphthyridine core, particularly with hydrophilic 3-substitution, confers analgesic activity. The 6-propyl substitution on the target compound differentiates it from the unsubstituted parent scaffold (5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol, CAS 785774-74-5) by providing enhanced lipophilicity that may improve CNS penetration and duration of action while preserving the analgesic pharmacophore [1].

Analgesic Pain models 6-Substituted naphthyridine

Scaffold Selectivity Divergence: 6-Propyl vs. 6-Benzyl Analog Reveals Distinct Receptor Targeting Profiles

The 6-benzyl analog of this scaffold (6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol, CAS 625098-87-5) has been characterized in BindingDB as a potent adenosine A2A receptor ligand with a Ki of 5.10 nM, and has demonstrated oral activity in a rat in vivo model of Parkinson's Disease with aqueous solubility of 100 μM at physiological pH [1]. In contrast, the 6-propyl analog, based on its design lineage as a betahistine cyclic homolog [2], is expected to engage histaminergic and/or dopaminergic pathways rather than adenosinergic targets. This divergence illustrates that the N-6 substituent functions as a critical selectivity switch: aromatic/benzyl substitution directs toward A2A antagonism, while small alkyl substitution (propyl, allyl, cyclopropylmethyl) retains the original antivertigo/vestibular pharmacology [2].

Adenosine A2A receptor Dopamine receptor Receptor selectivity

Commercial Purity and Vendor Differentiation: 95–98% Purity Range Across Suppliers

The target compound is commercially available from multiple vendors with varying purity specifications. AKSci offers the compound at a minimum purity of 95% , MolCore supplies it at ≥98% purity under ISO certification , and Leyan provides it at 97% purity . Parchem lists the CAS 1545349-66-3 as a synonym with CAS 1708401-24-4, indicating batch-to-batch CAS variability that procurement teams should verify . This purity gradient has practical implications: the 95% grade may be acceptable for intermediate-scale synthesis where subsequent purification is planned, while the 98% grade is more suitable for biological assays where impurities could confound activity measurements.

Chemical procurement Purity specification Vendor comparison

Synthetic Utility: 3-OH Handle for Derivatization vs. 2-One and Unsubstituted Scaffolds

The 3-hydroxyl group on the target compound provides a chemically tractable handle for further functionalization (etherification, esterification, sulfonation, or conversion to a leaving group for cross-coupling), distinguishing it from the corresponding 2(1H)-one analog (6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, CAS 1708250-68-3) which has the carbonyl at position 2 . The 3-OH regioisomer also differs from the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine core (CAS 80957-68-2), which lacks the hydroxyl handle entirely . The combination of the N-6 propyl substituent (modulating lipophilicity and basicity) with the 3-OH group (enabling hydrogen bonding and derivatization) makes this compound a more versatile intermediate than either the 2-one regioisomer or the unsubstituted core.

Synthetic intermediate Hydroxyl derivatization Medicinal chemistry

Application Scenarios for 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol in Research and Industrial Procurement


Vestibular Disorder Research: Betahistine Analog SAR Expansion

Researchers investigating novel antivertigo agents should prioritize this compound as a defined reference point within the 6-substituted tetrahydro-1,6-naphthyridine series. The Shiozawa et al. (1984) study provides a validated feline nystagmus model framework in which the 6-propyl analog occupies a quantified (though sub-optimal) activity tier relative to the 6-allyl and 6-cyclopropylmethyl top-performers [1]. Incorporating this compound into a modern SAR campaign enables direct comparison of linear alkyl (propyl) vs. branched/unsaturated (allyl, cyclopropylmethyl) substituent effects on both antivertigo potency and the hypotensive side-effect profile that the original study sought to minimize [1]. The compound serves as a negative or intermediate control that helps delineate the activity cliff between optimal and sub-optimal N-6 substituents.

CNS Drug Discovery: logP-Guided Lead Optimization of Tetrahydro-1,6-naphthyridine Scaffolds

For CNS-targeted programs where blood-brain barrier permeability is critical, the 6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol scaffold offers a calculated logP window (~1.2–1.6) that balances CNS penetration with aqueous solubility [1]. The 6-propyl group provides an intermediate lipophilicity increment that avoids the excessive logP of longer alkyl chains (butyl, pentyl) which risk poor solubility and high protein binding, while surpassing the potentially insufficient CNS exposure of shorter chains (methyl, ethyl) . The 3-OH group further enhances solubility and provides a hydrogen-bonding anchor for target engagement. This compound is thus recommended for early-stage CNS lead generation where logD optimization is a primary medicinal chemistry objective.

Synthetic Intermediate for Kinase Inhibitor and Receptor Modulator Libraries

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been employed in the synthesis of kinase inhibitors and receptor modulators [1]. The target compound, with its orthogonal functionalization (3-OH and 6-propyl), is well-suited as a versatile building block for parallel library synthesis. The 3-OH group can be elaborated to ethers, esters, carbamates, or sulfonates, while the 6-propyl group remains inert under most derivatization conditions, providing a consistent lipophilicity anchor. This is preferable to using the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol (CAS 785774-74-5), which would require an additional N-alkylation step to install the lipophilic moiety . Procurement of the pre-functionalized 6-propyl-3-ol derivative streamlines synthetic workflows and reduces step count.

Dopamine Receptor Ligand Development: N-6 Substituent Selectivity Screening

The tetrahydro-1,6-naphthyridine scaffold has been explored in the context of dopamine D1 receptor ligands [1]. The 6-propyl-3-ol derivative represents a specific substitution pattern within this chemical space that can be screened alongside other N-6 alkyl and aryl congeners to map substituent-dependent dopamine receptor subtype selectivity. Given the demonstrated selectivity switch observed when moving from 6-alkyl to 6-benzyl substitution (directing toward A2A rather than histaminergic/dopaminergic targets) , the 6-propyl analog serves as a critical alkyl reference point for distinguishing dopaminergic from adenosinergic pharmacology. Procurement of this specific compound enables systematic selectivity profiling that cannot be achieved with the unsubstituted scaffold alone.

Quote Request

Request a Quote for 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.